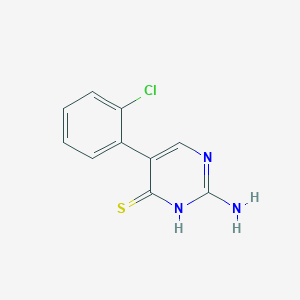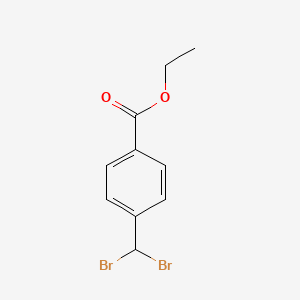![molecular formula C20H18N4O3S B11961134 (2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C20H18N4O3S and a molecular weight of 394.455 g/mol Thiazolidines are known for their diverse biological activities and are used in various fields of science and industry .
Métodos De Preparación
The synthesis of 3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the reaction of 3-nitrobenzaldehyde with a thiazolidine derivative under specific conditions. One common method includes the use of a multicomponent reaction, which is known for its efficiency and high yield . The reaction conditions often involve the use of a catalyst, such as a Lewis acid, and may be carried out in a solvent like ethanol or water to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitro compounds, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring enhances its pharmacological activity, making it a valuable compound for drug development . Additionally, it is used in industrial applications, such as the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to the presence of the thiazolidine ring, which can interact with various enzymes and receptors in the body . These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
3-NITROBENZALDEHYDE (3-ALLYL-5-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with other similar compounds, such as 4-NITROBENZALDEHYDE (5-(3-ME-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE and 2-FURALDEHYDE (3-ALLYL-5-(4-MEO-BENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE . These compounds share the thiazolidine ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Propiedades
Fórmula molecular |
C20H18N4O3S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(2E)-5-benzyl-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O3S/c1-2-11-23-19(25)18(13-15-7-4-3-5-8-15)28-20(23)22-21-14-16-9-6-10-17(12-16)24(26)27/h2-10,12,14,18H,1,11,13H2/b21-14+,22-20+ |
Clave InChI |
RRVZGKABKUXLEJ-KTYUDDGUSA-N |
SMILES isomérico |
C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
C=CCN1C(=O)C(SC1=NN=CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)


![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)


![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)


